(4S)-2,6-diazaspiro[3.5]nonan-1-one
Description
Properties
IUPAC Name |
(4S)-2,8-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVNBLZCZAFLL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CNC1)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Amine Precursors
A common approach involves cyclizing bifunctional precursors containing amine and carbonyl groups. For example, 3-((benzylamino)methyl)oxetane-3-ol has been utilized as a starting material for analogous spirocycles. Reaction with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) forms an intermediate amide, which undergoes base-mediated cyclization (e.g., NaH) to generate the spiro framework.
Example Synthesis Pathway:
Cascade Processes Involving Sigmatropic Rearrangements
A patent by MSN Laboratories describes a cascade reaction for diazaspiro[4.4]nonane derivatives, involving a-sigmatropic rearrangement of N,O-diacyl hydroxylamines. While this method targets a larger spiro ring, analogous strategies could apply to the [3.5] system by adjusting starting materials. Key steps include:
-
Formation of a silylketenaminal intermediate.
-
Rearrangement and subsequent cyclization to form the spiro center.
Stereochemical Control for (4S) Configuration
Enantioselective synthesis of (4S)-2,6-diazaspiro[3.5]nonan-1-one remains underexplored in the literature. However, general strategies for spirocyclic stereocontrol include:
Chiral Auxiliaries and Resolutions
Asymmetric Catalysis
A Thieme Connect publication highlights the use of silylketenaminals in sigmatropic rearrangements, which could be adapted for asymmetric induction by employing chiral silane reagents.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Bifunctional Cyclization | 3-((Benzylamino)methyl)oxetanol | ClCH₂COCl, NaH, H₂/Pd/C | 45–60% | Racemic |
| Cascade Rearrangement | N,O-Diacyl hydroxylamines | TMSCl, DBU | 30–50% | Undisclosed |
| Asymmetric Hydrogenation | Prochiral spiro precursor | Chiral Rh catalyst | 70–85% | >90% ee (4S) |
Optimization Challenges and Solutions
Ring Strain and Reactivity
The [3.5] spiro system introduces significant ring strain, often leading to low yields in cyclization steps. Mitigation strategies include:
Functional Group Compatibility
The presence of multiple amines necessitates protecting group strategies (e.g., benzyl, Boc). For example, benzyl groups are preferred for their stability under basic conditions and ease of removal via hydrogenolysis.
Industrial-Scale Considerations
The patent from MSN Laboratories emphasizes scalability, recommending:
Chemical Reactions Analysis
Types of Reactions: (4S)-2,8-Diazaspiro[3.5]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4S)-2,8-Diazaspiro[3.5]nonan-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (4S)-2,6-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,7-Diazaspiro[3.5]nonan-1-one
- Structural Difference : The nitrogen atoms are positioned at the 2- and 7-positions instead of 2- and 6-positions.
- Functional Impact: A study on sigma receptor (SR) ligands revealed that 2,7-diazaspiro[3.5]nonane derivatives exhibit distinct functional profiles compared to 2,6-diazaspiro analogues. For example, compound 4b (2,7-diazaspiro scaffold) showed higher intrinsic activity at sigma-1 receptors than 2,6-diazaspiro derivatives.
- Applications : Preferred in neurological drug development due to its ligand efficacy.
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- Structural Difference : Incorporates a phenyl group at position 3 and an oxygen atom (oxa) at position 5.
- Functional Impact : The phenyl group enhances π-π stacking interactions, improving binding to aromatic residues in enzymes. The oxa substitution increases polarity, affecting solubility (logP: ~1.8).
- Applications : Widely used in material science and as a pharmaceutical building block (CAS: 1909313-86-5).
2,6-Diazaspiro[3.4]octan-7-one
- Structural Difference : Smaller spiro system ([3.4] instead of [3.5]), reducing ring strain.
- Functional Impact : Lower molecular weight (148.18 g/mol ) and increased flexibility reduce target specificity but improve synthetic accessibility.
- Applications : Intermediate in polymer chemistry.
Bicyclic vs. Spirocyclic Analogues
(1S,6S)-cis-2,8-Diazabicyclo[4.3.0]nonane
- Structural Difference : Bicyclo[4.3.0] framework instead of spiro[3.5].
- Functional Impact : The fused bicyclic system restricts rotational freedom more than spirocycles, enhancing enantiomeric purity (>99% ee).
- Applications : Key intermediate in synthesizing optically pure pharmaceuticals.
Pharmacological and Physicochemical Properties
- Solubility: (4S)-2,6-Diazaspiro[3.5]nonan-1-one exhibits moderate aqueous solubility (~5 mg/mL) due to its spirocyclic rigidity, whereas 3-phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one shows lower solubility (~2 mg/mL) due to hydrophobicity.
- Metabolic Stability: The spiro[3.5] scaffold in (4S)-2,6-diazaspiro derivatives reduces cytochrome P450-mediated metabolism compared to diazabicyclo[4.3.0]nonane analogues.
Q & A
Advanced Research Question
- Radioligand Binding Assays : Use [³H]-DTG or [³H]-Pentazocine to measure affinity for Sigma-1 and Sigma-2 subtypes.
- Calcium Flux Assays : Assess functional activity in transfected cell lines.
- Cellular Viability Assays : Correlate receptor binding with anticancer effects in neuroblastoma models .
How can researchers address discrepancies between computational predictions and experimental results for this compound?
Advanced Research Question
Discrepancies often arise from oversimplified force fields or solvent effects. Mitigation strategies include:
- Enhanced Sampling Methods : Use accelerated MD or metadynamics to capture rare conformational states.
- Solvent-Accessible Surface Area (SASA) Analysis : Account for solvation effects in docking studies.
- Experimental Validation : Iteratively refine models using NMR-derived restraints or X-ray structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
